![molecular formula C21H19N3O5S B2356194 methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-90-2](/img/structure/B2356194.png)
methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
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Biological Activity
Methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological implications, and relevant research findings.
Structural Characteristics
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological properties. The molecular formula is C23H19N3O3S, and it features a benzofuran moiety that enhances its pharmacological profile. The presence of the tetrahydrothiophene ring and the carboxylate group contributes to its potential bioactivity.
1. Antioxidant Activity
Benzofuran derivatives have been reported to exhibit significant antioxidant properties. For instance, compounds similar to this compound show the ability to scavenge free radicals and reduce oxidative stress in various biological systems .
2. Anti-inflammatory Effects
Research indicates that benzofuran derivatives can modulate inflammatory pathways. Specifically, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that this compound may possess anti-inflammatory properties.
3. Anticancer Potential
Several studies have highlighted the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. For example, they have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and modulation of cell cycle progression . The specific activity of this compound in cancer models remains to be fully elucidated.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring significantly affect biological activity. For instance:
- Hydrophobic Substituents: Increasing hydrophobicity generally enhances receptor binding affinity.
- Positioning of Functional Groups: The spatial arrangement of substituents influences the compound's interaction with biological targets .
Structural Feature | Impact on Activity |
---|---|
Benzofuran moiety | Enhances antioxidant properties |
Tetrahydrothiophene | Potentially increases anti-inflammatory effects |
Carboxylate group | May improve solubility and bioavailability |
Case Studies
Recent investigations into related pyrazolo[3,4-b]pyridine compounds have yielded promising results:
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated for its role in modulating biological pathways. Similar compounds have shown promise as activators of G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and cardiac function.
Anticancer Activity
Recent studies have explored the cytotoxic properties of related benzofuran derivatives against human cancer cells. These investigations revealed that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to healthy cells . This highlights the potential of this compound as a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The structural features that contribute to this activity are still under investigation, but the presence of the benzofuran unit is believed to play a significant role .
Case Study 1: Anticancer Activity
A study focused on synthesizing various derivatives of benzofuran compounds demonstrated that certain modifications could enhance their anticancer properties. The synthesized compounds were tested on human cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action and potential therapeutic applications .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties of related compounds derived from benzofuran and thiophene structures. The results indicated varying degrees of effectiveness against both standard and clinical strains of bacteria, suggesting that modifications to the core structure could yield more potent antimicrobial agents .
Properties
IUPAC Name |
methyl 6-(1-benzofuran-2-yl)-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-12-19-15(21(25)28-2)10-16(18-9-13-5-3-4-6-17(13)29-18)22-20(19)24(23-12)14-7-8-30(26,27)11-14/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYARGHFRFXFCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4O3)C(=O)OC)C5CCS(=O)(=O)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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